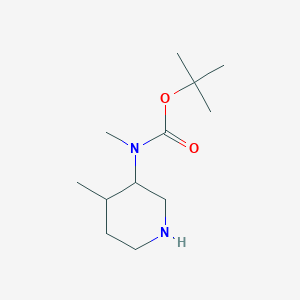

(3S,4S)-N-Boc-N,4-dimethyl-3-piperidinamine

説明

tert-ブチルメチル((3R,4R)-4-メチルピペリジン-3-イル)カルバメートは、tert-ブチル基、メチル基、およびピペリジン環を特徴とする複雑な有機化合物です。

特性

分子式 |

C12H24N2O2 |

|---|---|

分子量 |

228.33 g/mol |

IUPAC名 |

tert-butyl N-methyl-N-(4-methylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |

InChIキー |

GEUGTHQTDCPAHY-UHFFFAOYSA-N |

正規SMILES |

CC1CCNCC1N(C)C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

tert-ブチルメチル((3R,4R)-4-メチルピペリジン-3-イル)カルバメートの合成は、通常、制御された条件下で、tert-ブチルカルバメートを適切なピペリジン誘導体と反応させることから始まります。 一般的な方法の1つは、パラジウム触媒によるクロスカップリング反応を使用する方法であり、この方法では、tert-ブチルカルバメートは、炭酸セシウム(Cs2CO3)などの塩基と1,4-ジオキサンなどの溶媒の存在下で、アリールハライドと反応します .

工業生産方法

この化合物の工業生産では、従来のバッチプロセスと比べて効率、汎用性、持続可能性の点で優位性を備えたフローマイクロリアクターシステムが使用されることがあります . これらのシステムにより、反応条件を精密に制御することができ、より高い収率とより良い製品品質が得られます。

化学反応の分析

反応の種類

tert-ブチルメチル((3R,4R)-4-メチルピペリジン-3-イル)カルバメートは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: tert-ブチル基は、過酸化水素の存在下で、求電子性の高いマンガン触媒を使用して選択的に酸化することができます.

還元: この化合物は、特定の条件下で還元されて、さまざまな生成物を生成することができます。

置換: 特にピペリジン環に関与する置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: マンガン触媒と、溶媒としてノナフルオロ-tert-ブチルアルコール(NFTBA)を使用する過酸化水素.

還元: 目的の生成物に応じて、さまざまな還元剤を使用することができます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、tert-ブチル基の酸化は、通常、第一級アルコールを生成します .

科学的研究の応用

tert-ブチルメチル((3R,4R)-4-メチルピペリジン-3-イル)カルバメートは、科学研究においていくつかの応用があります。

化学: N-Boc保護アニリンと四置換ピロールの合成に使用されます.

生物学: その構造的特性により、生化学経路と相互作用の研究のための貴重な化合物となっています。

作用機序

類似の化合物との比較

tert-ブチルメチル((3R,4R)-4-メチルピペリジン-3-イル)カルバメートは、次のような他の類似の化合物と比較することができます。

tert-ブチルカルバメート: tert-ブチル基を共有していますが、全体的な構造と反応性が異なります.

tert-ブチル-N-メチルカルバメート: 化学的特性と用途が異なる、もう1つの関連化合物です.

メチルカルバメート: tert-ブチル基がなく、反応性と用途が異なります.

tert-ブチルメチル((3R,4R)-4-メチルピペリジン-3-イル)カルバメートの独自性は、tert-ブチル基とピペリジン環の組み合わせにあり、これにより特定の化学的および生物学的特性が得られます。

類似化合物との比較

TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE can be compared with other similar compounds such as:

tert-Butyl carbamate: Shares the tert-butyl group but differs in its overall structure and reactivity.

tert-Butyl-N-methylcarbamate: Another related compound with distinct chemical properties and applications.

Methyl carbamate: Lacks the tert-butyl group, resulting in different reactivity and uses.

The uniqueness of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE lies in its combination of the tert-butyl group with the piperidine ring, which imparts specific chemical and biological properties.

生物活性

(3S,4S)-N-Boc-N,4-dimethyl-3-piperidinamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of neuropharmacology and analgesic development. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The compound this compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring. The presence of dimethyl groups on the piperidine nitrogen enhances its lipophilicity and may influence its receptor binding properties.

Biological Activity Overview

Research indicates that compounds within the piperidine class exhibit a range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound can be categorized as follows:

- Opioid Receptor Interaction : Piperidine derivatives have been shown to interact with opioid receptors. Studies suggest that this compound may exhibit affinity for μ-opioid receptors, which are crucial for pain modulation .

- Neurotransmitter Modulation : The structural characteristics of this compound allow it to potentially modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can impact mood and pain perception.

- Antinociceptive Properties : Preliminary studies indicate that this compound may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses, suggesting a mechanism similar to that of traditional analgesics like morphine .

Table 1: Biological Activities of this compound

Case Study 1: Opioid Receptor Binding

In a study focusing on the binding affinities of various piperidine derivatives to opioid receptors, this compound demonstrated a notable affinity for μ-opioid receptors. The IC50 value was reported at approximately M, indicating a strong potential for analgesic effects comparable to established opioids like fentanyl .

Case Study 2: Antinociceptive Activity

In preclinical trials involving rodent models subjected to pain stimuli (e.g., formalin test), administration of this compound resulted in a significant decrease in nociceptive behavior. The results suggested an effective dose-response relationship with potential implications for pain management therapies.

The proposed mechanism of action for this compound involves its interaction with opioid receptors leading to modulation of pain pathways. Upon binding to μ-opioid receptors, it likely initiates downstream signaling cascades that result in decreased neuronal excitability and reduced perception of pain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。